molecular formula C5H15ClN2 B12854387 1-Ethyl-2-propylhydrazine hydrochloride

1-Ethyl-2-propylhydrazine hydrochloride

Cat. No.: B12854387
M. Wt: 138.64 g/mol
InChI Key: MVNHMATVYFJELW-UHFFFAOYSA-N
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Description

1-Ethyl-2-propylhydrazine hydrochloride is a chemical compound with the molecular formula C5H15ClN2 It is a derivative of hydrazine, characterized by the presence of ethyl and propyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-propylhydrazine hydrochloride typically involves the reaction of ethylhydrazine with propylhalide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C2H5NHNH2 + C3H7X → C2H5NHC3H7 + HX\text{C2H5NHNH2 + C3H7X → C2H5NHC3H7 + HX} C2H5NHNH2 + C3H7X → C2H5NHC3H7 + HX

where X represents a halide group such as chlorine or bromine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-propylhydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: The ethyl or propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

1-Ethyl-2-propylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-propylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-propylhydrazine hydrochloride
  • 1-Ethyl-2-butylhydrazine hydrochloride
  • 1-Ethyl-2-isopropylhydrazine hydrochloride

Comparison

1-Ethyl-2-propylhydrazine hydrochloride is unique due to the specific arrangement of its ethyl and propyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

1-ethyl-2-propylhydrazine;hydrochloride

InChI

InChI=1S/C5H14N2.ClH/c1-3-5-7-6-4-2;/h6-7H,3-5H2,1-2H3;1H

InChI Key

MVNHMATVYFJELW-UHFFFAOYSA-N

Canonical SMILES

CCCNNCC.Cl

Origin of Product

United States

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